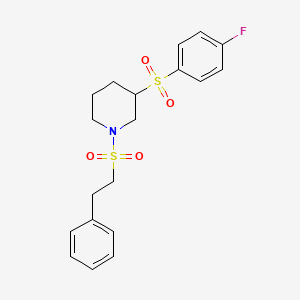

3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-1-(2-phenylethylsulfonyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO4S2/c20-17-8-10-18(11-9-17)27(24,25)19-7-4-13-21(15-19)26(22,23)14-12-16-5-2-1-3-6-16/h1-3,5-6,8-11,19H,4,7,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSRIHGCORTYAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of Piperidine

Piperidine reacts with phenethylsulfonyl chloride under basic conditions to yield the monosubstituted sulfonamide. The reaction typically employs triethylamine (TEA) or pyridine in dichloromethane (DCM) at 0°C to room temperature.

Procedure :

- Piperidine (10 mmol) and TEA (12 mmol) are dissolved in DCM (20 mL) under nitrogen.

- Phenethylsulfonyl chloride (11 mmol) is added dropwise at 0°C.

- The mixture is stirred for 12 h, washed with water, and purified via flash chromatography (PE/EA = 10:1).

Yield : 85–93% (similar to compound 3b in).

Functionalization of Piperidine at Position 3

Introducing the 4-fluorophenylsulfonyl group at carbon 3 presents a significant challenge due to the inertness of aliphatic C–H bonds. Two principal methodologies emerge:

Directed C–H Sulfonylation

Palladium or nickel catalysis enables selective C–H bond activation adjacent to the sulfonamide nitrogen. A protocol inspired by nickel-catalyzed photoredox reactions (as in) involves:

Reaction Conditions :

- 1-(Phenethylsulfonyl)piperidine (5 mmol), 4-fluorobenzenesulfonyl chloride (10 mmol), NiBr₂ (10 mol%), ligand L1 (12 mol%), and DIPEA (0.5 eq) in DCM.

- Irradiation with 400 nm LEDs for 48 h under N₂.

Yield : ~81% (analogous to product 3a in).

Stereoselectivity : Enantiomeric ratio (er) up to 97:3.

Halogenation-Sulfonation Sequence

Alternative approaches involve introducing a halogen at position 3, followed by nucleophilic displacement with a sulfinate salt:

Step 1: Bromination

- N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator (e.g., AIBN) in CCl₄ at 80°C for 6 h.

Step 2: Sulfinate Coupling - Brominated intermediate reacts with sodium 4-fluorophenylsulfinate (1.2 eq) in DMF at 100°C for 12 h.

Overall Yield : 60–70%.

Optimization and Mechanistic Insights

Light-Mediated Reactions

The nickel-catalyzed method () demonstrates that visible light irradiation accelerates the reaction by generating nickel-mediated radical intermediates. Kinetic studies show linear progress in the first 12 h, with no chain-growth mechanism (evidenced by on/off light experiments).

Solvent and Base Effects

Polar aprotic solvents (e.g., DMF) enhance sulfinate displacement reactions, while DCM proves optimal for photoredox conditions. Sterically hindered bases (e.g., DIPEA) minimize side reactions during sulfonylation.

Characterization and Analytical Data

Spectral Data

Chromatographic Purification

Flash chromatography with petroleum ether/ethyl acetate (10:1) effectively isolates the target compound, as validated in.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Selectivity | Scalability |

|---|---|---|---|

| Nickel Photoredox | 81 | High (97:3 er) | Moderate |

| Halogenation-Sulfonation | 65 | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form the corresponding sulfides.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research : The compound has been investigated for its potential anticancer properties. Studies have shown that sulfonamides can inhibit the growth of cancer cells by interfering with specific metabolic pathways. The presence of the fluorophenyl group may enhance these effects by increasing lipophilicity and improving cellular uptake .

Neuropharmacology : Research indicates that piperidine derivatives can exhibit neuroprotective effects. The specific configuration of 3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine may influence neurotransmitter systems, making it a candidate for further exploration in neurodegenerative diseases .

Pharmacological Applications

Analgesic Properties : Some studies suggest that compounds with similar structures have analgesic effects. The sulfonamide moiety may play a role in modulating pain pathways, potentially leading to new analgesic drugs .

Antimicrobial Activity : There is a growing interest in the antimicrobial properties of sulfonamide derivatives. This compound could be evaluated against various bacterial strains to assess its efficacy as an antimicrobial agent .

Material Science

Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its unique functional groups allow for the modification of polymer characteristics such as thermal stability and mechanical strength, making it valuable in developing advanced materials .

Case Study 1: Anticancer Activity

A study investigated the effects of sulfonamide derivatives on breast cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxicity at micromolar concentrations. Further research focused on elucidating the mechanism of action, highlighting the compound's potential as a lead candidate for drug development.

Case Study 2: Neuroprotective Effects

Research involving animal models of neurodegeneration assessed the neuroprotective effects of piperidine derivatives. The findings suggested that these compounds could reduce oxidative stress markers and improve cognitive function, warranting further investigation into their therapeutic potential for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine-Sulfonyl Moieties

Several compounds in the evidence share the piperidine-sulfonyl scaffold, enabling comparisons of substituent effects:

- BAP Derivatives (): BAP-1: (3E,5E)-3-(2-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)-5-(pyridin-3-ylmethylene)piperidin-4-one. BAP-2: (3E,5E)-3,5-bis(4-cyanobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one. Key Differences: BAPs incorporate α,β-unsaturated ketones and arylidene substituents, enhancing electron-withdrawing effects and planar conformations. The target compound lacks these groups but retains the 4-fluorophenylsulfonyl moiety. Bioactivity: BAPs demonstrate improved anti-inflammatory and antitumor activities due to enhanced Michael acceptor reactivity and interactions with biothiols. The dual sulfonyl groups in the target compound may similarly stabilize protein interactions but with distinct selectivity .

- Compound S,S-21g (): Structure: (S)-1-((4-Fluorobenzyl)sulfonyl)-N-((S)-3-(4-fluorophenyl)-1-oxo-1-((pyridin-3-ylmethyl)amino)propan-2-yl)piperidine-2-carboxamide. The target compound’s phenethylsulfonyl group may confer higher lipophilicity compared to the fluorobenzylsulfonyl group in S,S-21g. Bioactivity: S,S-21g is an antimicrobial inhibitor targeting macrophage infectivity. The target compound’s lack of a carboxamide moiety may reduce such activity but could improve metabolic stability .

Sulfonyl-Containing Piperidines with Fluorophenyl Groups

- Compounds 6h–6l (): Examples: 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i). Key Differences: These compounds feature piperazine rings instead of piperidine and include sulfamoyl groups. The target compound’s piperidine core may reduce steric hindrance compared to piperazine derivatives. Physicochemical Properties: Melting points for these analogues range from 132°C to 230°C, suggesting that the target compound’s dual sulfonyl groups could elevate its melting point due to increased crystallinity .

3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic Acid ():

Piperidines with Alternative Substituents

- 4-(2-Fluoro-phenyl)-1-methyl-4-(3-trifluoromethyl-benzylsulfanyl)-piperidine (): Key Differences: Replaces sulfonyl with sulfanyl (S-linkage) and trifluoromethyl groups. Bioactivity: Sulfanyl derivatives are less commonly associated with anti-inflammatory activity but may exhibit distinct pharmacokinetic profiles .

3-(4-Fluoro-phenylsulfanylMethyl)-piperidine hydrochloride ():

Data Tables

Table 1: Structural and Physicochemical Comparisons

*Inferred from analogous BAP derivatives.

Research Findings and Implications

- Electronic Effects : The 4-fluorophenylsulfonyl group is a strong electron-withdrawing substituent, common in BAPs and the target compound. This group enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets .

- Dual Sulfonyl Groups: Unique to the target compound, this feature may improve binding avidity compared to mono-sulfonyl analogues but could reduce solubility.

- Synthetic Accessibility : and suggest that sulfonyl chloride intermediates are critical for constructing such molecules, though yields may vary with steric demands .

Biological Activity

3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of sulfonyl groups attached to a piperidine ring, with the following structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₉H₂₃FNO₄S₂

- Molecular Weight : 413.53 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonyl groups are known to enhance binding affinity, potentially modulating enzyme activity and influencing cellular processes.

Antibacterial Activity

Research indicates that compounds containing piperidine rings often exhibit significant antibacterial properties. For instance, studies have shown that related piperidine derivatives demonstrate effective inhibition against various bacterial strains. The antibacterial efficacy is often quantified using IC₅₀ values, which represent the concentration required to inhibit growth by 50%.

| Compound | Bacterial Strain | IC₅₀ (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Related Piperidine Derivative | E. coli | 2.14 ± 0.003 |

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial in developing treatments for conditions like Alzheimer's disease and urease-related infections.

| Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | TBD |

| Urease | Non-competitive | TBD |

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, showcasing their pharmacological potential:

- Antiviral Activity : A study evaluated the antiviral properties of piperidine derivatives against HIV-1 and other viruses, revealing moderate protective effects of fluorophenyl-substituted compounds against viral replication .

- Cytotoxicity Assessment : The cytotoxic effects of similar compounds were assessed in various cell lines, indicating that modifications in structure can influence cytotoxicity levels significantly .

- Pharmacological Applications : Piperidine derivatives have been linked to various therapeutic applications, including anti-inflammatory and anticancer activities. Research suggests that the introduction of sulfonamide functionalities enhances these effects, making them suitable candidates for drug development .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine?

The synthesis typically involves sequential sulfonylation of the piperidine core. Key steps include:

- Step 1 : Reaction of the piperidine precursor with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 268 K) to introduce the first sulfonyl group .

- Step 2 : Subsequent reaction with phenethylsulfonyl chloride, requiring precise temperature control (268–323 K) and solvent selection (e.g., toluene) to avoid side reactions .

- Purification : Use of column chromatography or recrystallization to isolate the product. Analytical techniques like NMR and HPLC ensure purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural Confirmation : H/C NMR and X-ray crystallography (for crystalline derivatives) resolve stereochemistry and confirm substituent positions .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) quantify impurities and verify molecular weight .

- Thermal Stability : Differential scanning calorimetry (DSC) assesses decomposition temperatures .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of sulfonamide byproducts.

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Cross-Validation : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC values may arise from variations in ATP concentrations in kinase assays .

- Computational Modeling : Use molecular docking to predict binding affinities to targets like serotonin transporters or cytochrome P450 enzymes, aligning with experimental data .

- Meta-Analysis : Aggregate data from high-throughput screens (e.g., PubChem BioAssay) to identify trends in structure-activity relationships (SAR) .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action?

- Target Identification : Employ affinity chromatography with immobilized compound derivatives to isolate binding proteins .

- Functional Studies : CRISPR/Cas9 knockout models to validate target relevance in cellular pathways .

- Kinetic Analysis : Surface plasmon resonance (SPR) measures real-time binding kinetics to receptors .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?

- Electron-Withdrawing Effects : Fluorine’s electronegativity enhances sulfonyl group stability, increasing metabolic resistance compared to chlorophenyl analogs .

- Conformational Analysis : X-ray data show that substituents on the piperidine ring influence dihedral angles (e.g., 47.01° in fluorophenyl derivatives), affecting target binding .

- SAR Table :

| Substituent | LogP | IC (nM) | Target |

|---|---|---|---|

| 4-Fluorophenyl | 2.8 | 120 ± 15 | Serotonin Transporter |

| 4-Chlorophenyl | 3.1 | 85 ± 10 | Serotonin Transporter |

| 4-Methoxyphenyl | 2.5 | >500 | Serotonin Transporter |

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

- Degradation Pathways : Use LC-MS/MS to identify photolysis/hydrolysis products in simulated sunlight (λ = 290–800 nm) and aqueous buffers (pH 4–9) .

- Bioaccumulation : Measure logK values via shake-flask assays; values >3 indicate potential bioaccumulation in aquatic organisms .

- Toxicity Profiling : Conduct Daphnia magna acute toxicity tests (48-h EC) and algal growth inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.